molecular formula C9H11IN2O6 B12819939 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-iodopyrimidine-2,4(1H,3H)-dione

1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-iodopyrimidine-2,4(1H,3H)-dione

Cat. No.: B12819939
M. Wt: 370.10 g/mol
InChI Key: CUJFLFNXVSOBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-iodopyrimidine-2,4(1H,3H)-dione, also known as 5-Iodo-2’-deoxycytidine, is a nucleoside analog. This compound is characterized by the presence of an iodinated pyrimidine ring attached to a deoxyribose sugar. It is primarily used in biochemical and pharmaceutical research due to its structural similarity to natural nucleosides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-iodopyrimidine-2,4(1H,3H)-dione typically involves the iodination of 2’-deoxycytidine. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent, such as sodium iodate, in an aqueous medium. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-iodopyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-iodopyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by incorporating into DNA during replication. The presence of the iodine atom disrupts normal base pairing, leading to errors in DNA synthesis. This mechanism is exploited in antiviral and anticancer therapies to inhibit the proliferation of rapidly dividing cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-iodopyrimidine-2,4(1H,3H)-dione is unique due to its specific iodine substitution, which imparts distinct chemical and biological properties. This makes it a valuable tool in research and therapeutic applications .

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-iodopyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O6/c10-4-1-5(14)11-9(17)12(4)8-7(16)6(15)3(2-13)18-8/h1,3,6-8,13,15-16H,2H2,(H,11,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJFLFNXVSOBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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